2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide
Description
2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazine core substituted with a hydroxy group at position 5, a methyl group at position 6, and a sulfanyl-acetamide moiety at position 2. The N-o-tolyl group (ortho-methylphenyl) attached to the acetamide nitrogen distinguishes it from related compounds.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-5-3-4-6-10(8)14-11(18)7-20-13-15-12(19)9(2)16-17-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVBJHLMAMWULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or thiolate reacts with a suitable leaving group on the triazine ring.
Acetamide Formation: The final step involves the acylation of the triazine derivative with o-tolyl acetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the triazine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazine ring or the sulfanyl group, potentially forming amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazine ring.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfanyl and triazine groups could play crucial roles in binding to molecular targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of sulfanyl-acetamide derivatives with heterocyclic cores. Key structural analogs include:
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Core : 1,3,4-Oxadiazole (vs. 1,2,4-triazine in the target compound).
- Substituents : Indole-methyl group at position 5, lacking the hydroxy and methyl groups present in the triazine derivative.
- Activity : These compounds exhibit moderate antimicrobial and anti-inflammatory activity, attributed to the indole moiety’s aromatic interactions and hydrogen-bonding capacity .
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide Core: 1,2,4-Triazole (vs. 1,2,4-triazine). Substituents: Pyridyl group at position 5 and amino group at position 3. Activity: Enhanced solubility due to the pyridyl group’s polarity, with reported kinase inhibition properties .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Core: 1,2,4-Triazole. Substituents: Furan-2-yl group at position 4. Activity: Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg), likely due to furan’s electron-rich aromatic system enhancing receptor binding .
Physicochemical and Pharmacological Differences
- Steric Effects : The ortho-methyl group on the phenyl ring introduces steric hindrance, which could reduce metabolic degradation but may also limit binding to planar active sites .
Research Findings and Implications
- Crystallographic Insights : Tools like the WinGX suite () could elucidate the hydrogen-bonding patterns of the hydroxy group, aiding in crystallographic characterization and stability studies .
Biological Activity
The compound 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide is a synthetic organic molecule notable for its unique triazine ring structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 290.34 g/mol
The compound features a triazine ring that is critical for its biological interactions, particularly due to the presence of a sulfanyl group which may enhance its reactivity and binding capabilities with biological targets.
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The sulfanyl and triazine groups are believed to play significant roles in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of triazine derivatives. For instance:
- Case Study : A derivative structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that modifications in the triazine structure can enhance antitumor efficacy .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Research Findings : In vitro studies indicated that similar triazine compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria. The sulfanyl group is thought to contribute to this activity by disrupting bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated in several models:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a possible therapeutic role in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-m-tolyl-acetamide | Similar triazine structure | Moderate antitumor activity |
| 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide | Different aromatic substitution | Enhanced antimicrobial properties |
The unique o-tolyl group in this compound may provide distinct advantages in terms of reactivity and bioactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
